![molecular formula C9H10N2O4 B181573 N-(2-Methoxy-5-nitrophenyl)acetamide CAS No. 33721-54-9](/img/structure/B181573.png)
N-(2-Methoxy-5-nitrophenyl)acetamide
Overview
Description
N-(2-Methoxy-5-nitrophenyl)acetamide: is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(2-Methoxy-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Route:
- Dissolution : 2-Methoxy-5-nitroaniline is dissolved in an appropriate solvent (e.g., ethanol).
- Reaction : Acetic anhydride is added to the solution to acetylate the amine.
- Isolation : The product is purified through crystallization or chromatography.
Chemistry
- Intermediate for Synthesis : N-(2-Methoxy-5-nitrophenyl)acetamide serves as an intermediate in synthesizing more complex organic compounds. Its nitro group can undergo reduction to form amines, which are valuable in further chemical transformations.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Medicine
- Drug Development : The compound is being explored for its potential in drug development, particularly as a scaffold for creating new therapeutic agents targeting specific diseases. Its structural features may enhance the bioavailability and efficacy of drug candidates.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This supports its application in developing anti-inflammatory therapies .
- Drug Delivery Systems : Research involving conjugates of this compound with cytotoxic agents showed promise in targeted drug delivery mechanisms, enhancing the specificity and efficacy of treatments for cancer cells .
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-nitrophenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N-(2-Methoxy-5-aminophenyl)acetamide: A reduction product of N-(2-Methoxy-5-nitrophenyl)acetamide.
N-(2-Methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide: A structurally related compound with different substituents.
Uniqueness: this compound is unique due to its specific combination of functional groups (methoxy and nitro) on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
N-(2-Methoxy-5-nitrophenyl)acetamide is an organic compound notable for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 210.1867 g/mol. The compound features a nitrophenyl group substituted at the 2-position with a methoxy group and an acetamide functional group. This structural configuration contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's reactivity in biochemical pathways. Additionally, the methoxy group may influence solubility and facilitate interactions with biological macromolecules.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : It forms stable complexes with proteins, potentially altering their function and activity.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antiproliferative Effects :
Compound Cell Line IC50 (nM) This compound MCF-7 10 - 33 CA-4 (reference) MCF-7 3.9 - Tubulin Destabilization :
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Some derivatives have been investigated for anti-inflammatory activities, indicating broader therapeutic potential beyond oncology.
Case Studies
Several studies have highlighted the biological efficacy of this compound and related compounds:
- Study on Antiproliferative Activity : A study published in MDPI reported that derivatives of this compound exhibited significant antiproliferative effects in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at G2/M phase .
- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit certain metabolic enzymes, leading to altered cellular metabolism in treated cells .
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEITKYWXMCTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067792 | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-54-9 | |
Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Acetaniside, 5'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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